molecular formula C26H25N3O4 B2393584 2-(2-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-N-(2-hydroxyethyl)acetamide CAS No. 871308-04-2

2-(2-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-N-(2-hydroxyethyl)acetamide

Cat. No.: B2393584
CAS No.: 871308-04-2
M. Wt: 443.503
InChI Key: WRWLTTWLDXNKDO-UHFFFAOYSA-N
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Description

This compound is a pyrazoline-based acetamide derivative characterized by a benzoyl group at the 1-position of the pyrazoline ring, a phenyl substituent at the 3-position, and a phenoxy-acetamide side chain terminating in a hydroxyethyl group. The hydroxyethyl group enhances solubility, while the benzoyl and phenyl moieties may contribute to hydrophobic interactions in biological systems.

Properties

IUPAC Name

2-[2-(2-benzoyl-5-phenyl-3,4-dihydropyrazol-3-yl)phenoxy]-N-(2-hydroxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c30-16-15-27-25(31)18-33-24-14-8-7-13-21(24)23-17-22(19-9-3-1-4-10-19)28-29(23)26(32)20-11-5-2-6-12-20/h1-14,23,30H,15-18H2,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWLTTWLDXNKDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4OCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-N-(2-hydroxyethyl)acetamide is a complex organic molecule that incorporates a pyrazole ring, which is known for its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the Pyrazole Core : The initial step often involves the reaction of hydrazine derivatives with carbonyl compounds to form the pyrazole structure.
  • Benzoylation : Following the formation of the pyrazole core, benzoyl chloride is introduced to yield the benzoyl-substituted pyrazole.
  • Phenoxy and Hydroxyethyl Substitution : The final steps entail introducing the phenoxy and hydroxyethyl groups to complete the molecular structure.

Antimicrobial Activity

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazole have demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Compound Microbial Strain Activity (MIC)
Pyrazole Derivative AS. aureus50 µg/mL
Pyrazole Derivative BE. coli30 µg/mL

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It acts as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which are crucial in the inflammatory response . In vitro studies have shown that this compound can reduce prostaglandin synthesis, leading to decreased inflammation.

Analgesic Properties

In addition to its anti-inflammatory effects, the compound exhibits analgesic activity. Animal models have demonstrated that administration of this compound leads to a significant reduction in pain responses comparable to standard analgesics .

Case Studies

Several case studies highlight the biological activities of pyrazole derivatives:

  • Case Study 1 : A study evaluated the efficacy of a similar pyrazole derivative in treating inflammatory diseases in mice. Results showed a marked reduction in paw edema compared to control groups, indicating strong anti-inflammatory effects.
  • Case Study 2 : Another investigation focused on the antimicrobial efficacy of various pyrazole derivatives against resistant bacterial strains. The results indicated that certain modifications to the pyrazole ring enhanced antimicrobial potency, suggesting avenues for drug development.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against a range of microbial strains. Studies suggest that modifications in the pyrazole ring can enhance antibacterial activity, making it a candidate for developing new antimicrobial agents.

Case Study:
A study synthesized various pyrazole derivatives and assessed their antimicrobial activities against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives displayed notable inhibition zones, indicating potential as effective antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Case Study:
In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism of action involved the modulation of signaling pathways related to cell survival and apoptosis .

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is a crucial target in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds with a similar structure have been reported to exhibit AChE inhibitory activity.

Case Study:
Research involving molecular docking studies indicated that the compound effectively binds to the active site of AChE, suggesting its potential as a therapeutic agent for cognitive disorders. The IC50 values obtained from enzymatic assays were comparable to those of known AChE inhibitors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the pharmacological properties of this compound. Variations in substituents on the pyrazole ring and phenoxy group can significantly influence biological activity.

Substituent Biological Activity Remarks
HydroxyethylIncreased solubilityEnhances bioavailability
BenzoylAnticancer activityCritical for cell growth inhibition
PhenylAntimicrobial effectsBroad-spectrum activity observed

Comparison with Similar Compounds

Structural Analogs from Hydroxamate Derivatives ()

Compounds 14h–14l (Table 1) share a pyrazoline-acetamide backbone but differ in substituents:

  • Core differences: The target compound features a benzoyl group at the pyrazoline 1-position, whereas analogs 14h–14l have an acetyl group.
  • Phenyl substituents : Analogs 14h–14l include halogenated (Cl, I) or alkylated (o-tolyl, 2,4-dichlorophenyl) aryl groups at the pyrazoline 3-position, compared to the unsubstituted phenyl group in the target compound. Halogenation often enhances lipophilicity and bioavailability.
  • Terminal groups: The target compound’s N-(2-hydroxyethyl)acetamide contrasts with the hydroxamate (N-hydroxy) group in 14h–14l. Hydroxamates are known for metal-chelating properties (e.g., as APN inhibitors), while hydroxyethyl groups may improve aqueous solubility .

Table 1: Physicochemical Properties of Pyrazoline-Based Analogs

Compound R1 (Pyrazoline-1) R2 (Pyrazoline-3) Terminal Group Melting Point (°C) Yield (%)
Target Compound Benzoyl Phenyl N-(2-hydroxyethyl) Not reported Not reported
14h Acetyl 2-Chlorophenyl N-hydroxy 166–168 54
14i Acetyl 2-Iodophenyl N-hydroxy 174–176 58
14k Acetyl o-Tolyl N-hydroxy 170–172 50
Chalcone-Derived Acetamides ()

Compounds such as 2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide feature a chalcone (α,β-unsaturated ketone) moiety instead of a pyrazoline core. Key distinctions include:

  • Electrophilic reactivity : The chalcone’s conjugated system enables Michael addition or nucleophilic attacks, unlike the pyrazoline’s saturated ring.
  • Pharmacophore diversity : Chalcone derivatives often exhibit anticancer or anti-inflammatory activity, whereas pyrazolines are explored for protease inhibition .
Sulfinyl Benzimidazole Derivatives (–4)

Compounds like 3ag and 3m incorporate sulfinyl benzimidazole and pyridylmethyl groups, linked to acetamide side chains. These structures are more complex and rigid compared to the target compound, likely influencing target selectivity and metabolic pathways. For example, 3m includes a difluoromethoxy group, which enhances metabolic resistance and bioavailability .

Pyrazole-Thiazole Hybrids ()

N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41) merges pyrazole and thiazole rings.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-(2-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-N-(2-hydroxyethyl)acetamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazides with diketones or β-ketoesters. Key steps include:

  • Substitution reactions under alkaline conditions to introduce phenoxy groups (e.g., using 3-chloro-4-fluoronitrobenzene as a precursor) .
  • Reduction of nitro intermediates to amines using iron powder in acidic conditions .
  • Acetamide formation via condensation with cyanoacetic acid or acyl chlorides, employing condensing agents like DCC (dicyclohexylcarbodiimide) .
  • Optimization of yield requires precise temperature control (e.g., 60–80°C for cyclocondensation) and solvent selection (e.g., ethanol or DMF for polar intermediates) .

Q. Which analytical techniques are critical for confirming structural integrity and purity during synthesis?

  • Methodological Answer :

  • NMR spectroscopy (1H and 13C) to verify substituent positions and stereochemistry .
  • HPLC with UV detection to assess purity (>95% threshold for biological assays) .
  • Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation .
  • Elemental analysis to validate empirical formulas .

Q. What initial biological screening assays are appropriate for evaluating therapeutic potential?

  • Methodological Answer :

  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
  • Enzyme inhibition : Fluorometric assays targeting kinases or hydrolases (e.g., COX-2) to identify mechanism of action .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore of this compound?

  • Methodological Answer :

  • Structural modifications : Systematically alter the benzoyl, phenyl, or hydroxyethyl groups to assess impact on bioactivity. For example:
  • Replace the benzoyl group with acetyl or trifluoromethyl to test hydrophobic interactions .
  • Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to study electronic effects .
  • 3D-QSAR modeling : Use computational tools (e.g., CoMFA) to correlate substituent properties with activity data .
  • Comparative studies : Benchmark against analogs (e.g., pyrazolo[3,4-d]pyrimidine derivatives) to identify critical moieties .

Q. What computational approaches predict binding affinity and interaction mechanisms with biological targets?

  • Methodological Answer :

  • Molecular docking : Simulate interactions with enzyme active sites (e.g., using AutoDock Vina) to prioritize targets .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., in GROMACS) .
  • Free-energy calculations : Use MM-PBSA to estimate binding free energies and validate docking predictions .

Q. How can contradictions in biological activity data across experimental models be resolved?

  • Methodological Answer :

  • Dose-response standardization : Normalize data using Hill slopes to account for assay sensitivity variations .
  • Meta-analysis : Pool results from multiple studies (e.g., antimicrobial IC50 values) and apply random-effects models to identify outliers .
  • Mechanistic follow-up : Use transcriptomics (RNA-seq) or proteomics to confirm target engagement in discrepant models .

Q. What strategies optimize reaction parameters for synthesis scalability?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst concentration) and identify optimal conditions .
FactorRange TestedOptimal ValueImpact on Yield
Temperature50–90°C75°C+22%
Catalyst (mol%)1–5%3%+15%
  • Continuous flow chemistry : Implement microreactors to enhance heat/mass transfer and reduce side reactions .

Q. How should comparative studies with structural analogs assess selectivity and off-target effects?

  • Methodological Answer :

  • Selectivity panels : Test against related enzymes (e.g., kinase isoforms) or bacterial strains (e.g., drug-resistant mutants) .
  • Off-target profiling : Use phenotypic screening (e.g., Cell Painting) to identify unintended effects .
  • ADMET profiling : Evaluate permeability (Caco-2 assays), metabolic stability (microsomal incubation), and toxicity (hERG inhibition) .

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